1-Deoxy-1-(4-toluidino)hex-2-ulose

Carbohydrate Synthesis Vilsmeier Reaction Process Chemistry

Non-standardized Amadori products cause calibration drift in glycated protein quantification. This certified 1-deoxy-1-(4-toluidino)hex-2-ulose (DTF) solves variability with: - Constant Amadori reaction formation rate for reliable calibration curves - IC50 = 5.5 nM against human carboxylesterase (positive control grade) - Quantitative-yield one-step synthesis ensuring batch-to-batch reproducibility Supplied with full spectroscopic characterization. Ideal for assay validation and metabolism studies.

Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
CAS No. 5469-72-7
Cat. No. B11972822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxy-1-(4-toluidino)hex-2-ulose
CAS5469-72-7
Molecular FormulaC13H19NO5
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C13H19NO5/c1-8-2-4-9(5-3-8)14-6-10(16)12(18)13(19)11(17)7-15/h2-5,11-15,17-19H,6-7H2,1H3
InChIKeyUGWBOGBIRYZHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Deoxy-1-(4-toluidino)hex-2-ulose: Technical Profile


1-Deoxy-1-(4-toluidino)hex-2-ulose (CAS 5469-72-7), also known as 1-deoxy-1-p-toluidino-D-fructose (DTF), is an amino-deoxy sugar derivative belonging to the class of hexoses [1]. It is a stable Amadori rearrangement product characterized by a 4-methylaniline substituent at the C1 position of the hexose framework. The compound possesses a molecular formula of C13H19NO5 and a molecular weight of 269.29 g/mol . Its chemical stability and defined functional group pattern distinguish it from simple sugars and other deoxy-amino sugars, positioning it as a valuable research tool in analytical chemistry, enzymology, and synthetic carbohydrate chemistry.

1
Analytical calibration workflow Stable Amadori product for glycation-rate standardization and fructosamine assay calibration
2
Enzyme inhibition studies Reported carboxylesterase inhibition supports drug-metabolism research and esterase probe development
3
Carbohydrate synthesis intermediate One-step Vilsmeier-adapted protocol supports efficient access to functionalized amino-sugar derivatives

Why 1-Deoxy-1-(4-toluidino)hex-2-ulose Is Non-Substitutable


Generic substitution among Amadori rearrangement products or amino-deoxy sugars is scientifically unsound due to the compound's unique combination of a stable glycation rate, defined enzyme inhibition profile, and quantitative synthetic accessibility [1]. Unlike structurally related fructosamines or other toluidine derivatives, 1-deoxy-1-(4-toluidino)hex-2-ulose demonstrates a constant Amadori reaction product formation rate critical for calibration [2], while exhibiting potent and specific inhibition of carboxylesterase at nanomolar concentrations [3]. Furthermore, its synthesis under adapted Vilsmeier conditions proceeds in quantitative yield, providing a level of synthetic reproducibility not guaranteed by alternative routes to related compounds [4]. These differentiated functional properties directly impact experimental reproducibility, assay validation, and procurement efficiency, making it non-interchangeable with other compounds in its class.

Class mismatch Other Amadori rearrangement products may exhibit different glycation rates and stability profiles, limiting direct calibration transfer.
Matrix context Alternative calibrators such as synthetic glycated albumin or pooled serum may introduce batch-to-batch variability not present with this defined compound.
Specificity shift Generic esterase inhibitors may lack the reported carboxylesterase inhibition profile; enzyme specificity context may not transfer across structural analogs.

Differentiation Evidence for 1-Deoxy-1-(4-toluidino)hex-2-ulose


Quantitative Synthesis Yield vs. Multi-Step Routes

A one-step synthesis of 1-deoxy-1-(4-toluidino)hex-2-ulose under adapted Vilsmeier conditions achieves quantitative yield, a level of efficiency that is not typical for the synthesis of similar amino-deoxy sugars [1]. While many Amadori rearrangement products require multi-step sequences with moderate overall yields (e.g., 40-60% over 3-4 steps), this protocol delivers the product essentially quantitatively. The product identity and purity were confirmed by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1].

Synthetic Yield
Reported
Quantitative (>95%)
Supports batch reproducibility and procurement efficiency
One-step Vilsmeier protocol; characterization by 1H-, 13C-NMR, IR, Raman
Carbohydrate Synthesis Vilsmeier Reaction Process Chemistry

Carboxylesterase Inhibition Potency

1-Deoxy-1-(4-toluidino)hex-2-ulose demonstrates potent in vitro inhibition of human carboxylesterase (CES) with an IC50 of 5.5 nM [1]. In comparison, other known carboxylesterase inhibitors exhibit IC50 values ranging from 20 nM to several micromolar. For instance, the reference inhibitor bis(4-nitrophenyl) phosphate (BNPP) typically shows IC50 values in the low micromolar range (e.g., 2.5 µM) under similar assay conditions [1].

CES Inhibition IC50
Reported
5.5 nM
>180-fold vs BNPP
Reported assay potency context for esterase metabolism studies
Human liver microsome assay; comparator-response context requires verification
Enzyme Inhibition Drug Metabolism Pharmacology

Stability as a Fructosamine Assay Calibrator

1-Deoxy-1-p-toluidino-D-fructose (DTF) is selected as a calibrator for the fructosamine assay due to its stability and constant glycation rate as a model Amadori rearrangement product [1]. In contrast, alternative calibrators such as synthetic glycated albumin or pooled human serum exhibit batch-to-batch variability in glycation extent and are susceptible to degradation. The calibration curve constructed with DTF allows for the quantification of albumin fructosamine with a corrected value that correlates more closely with fasting blood glucose levels (r=0.735) than the uncorrected serum fructosamine value (r=0.514) [1].

Calibration Correlation
Head-to-head
r = 0.735 vs r = 0.514
Reported correlation context supports calibrator selection review
DTF calibration vs uncorrected serum; fructosamine assay with nitroblue tetrazolium
Analytical Chemistry Clinical Chemistry Diabetes Research

Antioxidant Mechanism in Lipidic Systems

1-Deoxy-1-(4-toluidino)hex-2-ulose is reported to serve as an antioxidant in fats and oils [1]. While specific quantitative data (e.g., DPPH radical scavenging EC50 or peroxide value reduction) for this compound are not available in the primary literature, its classification as a potent lipoxygenase inhibitor suggests a dual mechanism of antioxidant action: direct radical scavenging and enzymatic inhibition of lipid peroxidation [1]. This profile differentiates it from simple phenolic antioxidants like BHT or BHA, which primarily act as chain-breaking radical scavengers without enzyme inhibitory activity.

Antioxidant Profile
Source review
Dual mechanism reported
Data to verify for formulation-stability research use
Qualitative description; quantitative antioxidant assays required before procurement
Food Chemistry Antioxidant Activity Lipid Oxidation

Key Application Scenarios for 1-Deoxy-1-(4-toluidino)hex-2-ulose


Analytical Standardization in Clinical Chemistry

Procure 1-deoxy-1-(4-toluidino)hex-2-ulose (DTF) as a stable, well-characterized calibrator for fructosamine assays. Its constant Amadori reaction product formation rate and defined chemical structure enable the construction of reliable calibration curves, improving the accuracy and inter-laboratory reproducibility of glycated protein quantification [1]. This application is directly supported by comparative data demonstrating a stronger correlation with glycemic control biomarkers relative to uncorrected serum fructosamine values [1].

Enzymology Tool for Esterase Metabolism

Utilize this compound as a high-potency inhibitor (IC50 = 5.5 nM) of human carboxylesterase in in vitro metabolism studies. Its nanomolar activity allows for the selective probing of CES-mediated drug hydrolysis pathways in liver microsome assays, and it serves as a robust positive control for screening novel esterase inhibitors [2]. The quantitative potency data differentiate it from weaker, less specific esterase inhibitors.

Synthetic Intermediate in Carbohydrate Chemistry

Leverage the quantitative-yield, one-step synthesis of 1-deoxy-1-(4-toluidino)hex-2-ulose as a strategic intermediate for preparing more complex carbohydrate derivatives [3]. The robust and efficient protocol minimizes material costs and purification burden, making it a preferred building block for synthesizing functionalized amino-sugars or glycosylamine analogs. This scenario is grounded in the demonstrated synthetic accessibility and complete spectroscopic characterization of the product [3].

Investigational Antioxidant for Lipid Formulations

Consider 1-deoxy-1-(4-toluidino)hex-2-ulose as a candidate antioxidant for stabilizing fats and oils, based on its reported activity and dual radical-scavenging/lipoxygenase-inhibiting potential [4]. While specific quantitative antioxidant data are lacking, its unique mechanism of action warrants further investigation in formulation stability studies where conventional antioxidants may be insufficient. Procurement should be accompanied by in-house validation of antioxidant efficacy under relevant conditions.

Application
Selection Property
Validation Focus
Analytical standardization research
Calibrator stability and defined glycation rate
Fructosamine assay calibration linearity and inter-assay reproducibility
Drug-metabolism enzyme studies
Reported carboxylesterase inhibition context
CES isoform specificity and inhibition potency in relevant matrix
Carbohydrate derivative synthesis
Synthetic accessibility via one-step protocol
Yield confirmation and spectroscopic identity verification
Lipid formulation research
Reported dual-mechanism antioxidant profile
In-house antioxidant efficacy validation under relevant conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Deoxy-1-(4-toluidino)hex-2-ulose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.